molecular formula C11H6N5O3- B11084632 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B11084632
M. Wt: 256.20 g/mol
InChI Key: GIHAXMDZJCMQST-UHFFFAOYSA-M
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Description

6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a nitro group at the 6-position and a phenyl group at the 2-position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-nitroacrylonitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the triazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions to achieve substitution on the phenyl ring.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 6-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. The presence of the nitro group and the triazolopyrimidine core can impart antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. These compounds may serve as lead compounds for the development of new drugs targeting specific diseases, such as infections or cancer.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The triazolopyrimidine core can bind to specific sites on proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

    6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate: Similar structure but with the nitro group at a different position.

Uniqueness

6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is unique due to the specific positioning of the nitro and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups within the triazolopyrimidine framework provides distinct properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H6N5O3-

Molecular Weight

256.20 g/mol

IUPAC Name

6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C11H7N5O3/c17-10-8(16(18)19)6-12-11-13-9(14-15(10)11)7-4-2-1-3-5-7/h1-6,17H/p-1

InChI Key

GIHAXMDZJCMQST-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)[N+](=O)[O-])[O-]

Origin of Product

United States

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